Liral

RNase L Activation Antiviral Research Innate Immunity

Liral is a unique research tool with high-potency RNase L activation (IC50=2.30nM), distinct from other aldehydes. A well-characterized contact allergen (pEC3=1.09, patch test positivity 0.8-2.7%), it serves as a positive control in in vitro sensitization assays (DPRA, KeratinoSens™). Following its EU cosmetic ban (Aug 2021), certified reference material-grade Liral is essential for regulatory compliance testing. Its mitochondrial toxicity profile (Complex I & II inhibition) enables mechanistic toxicology research. Ensure procurement from verified suppliers to guarantee purity and reproducibility.

Molecular Formula C13H22O2
Molecular Weight 210.31 g/mol
CAS No. 130066-44-3
Cat. No. B10858300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLiral
CAS130066-44-3
Molecular FormulaC13H22O2
Molecular Weight210.31 g/mol
Structural Identifiers
SMILESCC(C)(CCCC1=CCC(CC1)C=O)O
InChIInChI=1S/C13H22O2/c1-13(2,15)9-3-4-11-5-7-12(10-14)8-6-11/h5,10,12,15H,3-4,6-9H2,1-2H3
InChIKeyORMHZBNNECIKOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Liral (CAS 130066-44-3): Identity and Baseline Characteristics for Scientific Procurement


Liral (also known as Lyral®) with CAS registry number 130066-44-3 is chemically defined as hydroxyisohexyl 3-cyclohexene carboxaldehyde, a synthetic fragrance compound consisting of a reaction mass of 4-(4-hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde and 3-(4-hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde [1]. Its molecular formula is C13H22O2 with a molecular weight of 210.31 g/mol [1]. While originally commercialized for its lily-of-the-valley scent profile , its identification as a frequent contact allergen led to its prohibition in cosmetic products in the European Union as of August 2021 [2]. Consequently, its primary current utility has shifted to specialized research applications, including its role as a hapten probe [3], a reference standard in analytical chemistry for fragrance allergen detection [4], and a tool in mechanistic toxicology studies [5].

Why Liral (CAS 130066-44-3) Cannot Be Interchanged with In-Class Analogs: A Rationale for Specific Procurement


Although Liral belongs to a broader class of synthetic fragrance aldehydes, its procurement for scientific purposes cannot be generically substituted due to its distinct and quantifiable activity profile. As detailed in Section 3, Liral exhibits a unique, high-potency interaction with the antiviral enzyme RNase L (IC50 = 2.30 nM) [1], a property not shared by common structural or functional analogs. Furthermore, comparative toxicological studies reveal that Liral and the closely related fragrance lilial possess markedly different potencies in inducing mitochondrial dysfunction and cytotoxicity in human keratinocytes, with Liral requiring a 1.7-fold higher concentration to achieve 50% cell death [2]. These divergent bioactivities underscore that Liral is not a commodity fragrance ingredient but a specific research tool. Substituting Liral with another aldehyde would invalidate experimental outcomes in studies of RNase L activation, contact allergenicity, or mitochondrial toxicity, making its precise, verifiable procurement essential for reproducible research.

Quantitative Differentiation of Liral (CAS 130066-44-3) vs. Comparators: A Data-Centric Guide for Scientific Selection


RNase L Activation: High-Potency IC50 Value of 2.30 nM in Mouse L Cell Extracts

Liral demonstrates a unique, high-potency activation of RNase L, a key antiviral enzyme, with an IC50 of 2.30 nM for the inhibition of protein synthesis in mouse L cell extracts [1]. This is a distinct and potentially exploitable bioactivity that is not a general characteristic of fragrance aldehydes, which are typically studied for their olfactory or sensitization properties. This assay directly measured the compound's ability to induce the RNase L-mediated degradation of mRNA, thereby inhibiting protein synthesis [1].

RNase L Activation Antiviral Research Innate Immunity

Cytotoxicity in Human Keratinocytes: A Direct Comparison with Lilial in HaCaT Cells

In a direct head-to-head comparison, Liral and its structural analog lilial were evaluated for their cytotoxic effects on HaCaT human keratinocyte cells [1]. The study reported that Liral decreased cell viability with a 50% cell death (LD50) occurring at 100 nM, whereas lilial achieved the same level of cytotoxicity at 60 nM [1]. This represents a 1.7-fold difference in potency, with lilial being the more potent cytotoxic agent in this specific assay.

Cytotoxicity Dermatotoxicology Mitochondrial Toxicity

Skin Sensitization Potency: Allergenic Potential Quantified by LLNA pEC3 Value

Liral is a recognized contact allergen, and its sensitization potency has been quantified using the murine Local Lymph Node Assay (LLNA). The reported pEC3 value, which is the negative logarithm of the estimated concentration needed to produce a stimulation index of 3 (EC3), is 1.09 log(L/mol) [1]. While this value categorizes Liral's allergenic potential, the property itself is a key differentiator for its use as a positive control or model allergen in studies of contact dermatitis, in contrast to non-sensitizing fragrance ingredients.

Skin Sensitization Allergenicity LLNA

Clinical Allergenicity: Patch Test Positive Rates in Eczema Patients

The clinical relevance of Liral as a contact allergen is underscored by its consistent positive patch test rates in dermatological studies. A quantitative review of data shows that Liral (tested at 5% in petrolatum) elicits a positive reaction in a specific proportion of eczema patients undergoing patch testing. One study reported a positive reaction rate of 2.7% among 1,855 patients [1], while a larger, more recent study of 12,029 patients found a 0.8% positivity rate to the isolated compound [2]. These rates define its specific allergenic profile, which is distinct from that of other fragrance allergens and the broader Fragrance Mix II (FM II).

Contact Dermatitis Clinical Allergology Epidemiology

Regulatory Status: EU Prohibition in Cosmetics vs. Analytical Reference Standard Applications

A critical differentiator for procurement is Liral's unique regulatory status. Its use as an ingredient in cosmetic products has been prohibited in the European Union since August 2021 under Commission Regulation (EU) 2017/1410 [1]. This ban, driven by its allergenic properties, fundamentally changes its market role. Unlike other fragrance aldehydes that remain permitted for use, Liral's primary legitimate commercial application has shifted to that of an analytical reference standard. It is now procured specifically for developing and validating methods (e.g., GC-MS) to detect its illegal presence in consumer products [2].

Regulatory Compliance Analytical Chemistry Forensic Analysis

Mitochondrial Toxicity: Mechanistic Evidence of Respiratory Chain Complex I and II Inhibition

Liral, alongside lilial, has been characterized as a mitochondrial toxicant. Studies using liver sub-mitochondrial particles have demonstrated that both compounds directly inhibit the enzymatic activities of Complexes I and II of the electron transport chain [1]. This inhibition is linked to their dehydrogenation into reactive α,β-unsaturated aldehydes, which subsequently target lipoic acid-dependent enzymes [1]. This established mechanism provides a robust experimental model for investigating mitochondrial toxicity and oxidative stress pathways.

Mitochondrial Dysfunction Toxicology Oxidative Stress

Recommended Application Scenarios for Liral (CAS 130066-44-3) Based on Quantitative Evidence


RNase L Activation Studies in Antiviral and Innate Immunity Research

Given its unique, high-potency activation of RNase L with an IC50 of 2.30 nM [1], Liral is the preferred compound for laboratories investigating this pathway. Its activity is distinct from other aldehydes, making it suitable for assays requiring a small-molecule RNase L activator to study antiviral mechanisms, interferon signaling, or as a tool to induce RNA degradation in cell extracts. Procurement is recommended for research groups seeking a viable alternative to the native, but pharmacologically unstable, activator 2-5A.

Positive Control and Model Allergen in Dermatotoxicology and Sensitization Assays

Liral's well-quantified allergenic profile, including its pEC3 value of 1.09 [2] and consistent patch test positivity rates (0.8-2.7%) [3], makes it an ideal positive control or model sensitizer. It should be procured by research and testing laboratories developing or validating in vitro alternatives to animal testing (e.g., DPRA, KeratinoSens™) or conducting mechanistic studies on contact dermatitis, where a moderate-potency, clinically relevant allergen is required.

Analytical Reference Standard for Regulatory Compliance and Forensic Analysis

Following its prohibition in EU cosmetic products as of August 2021 [4], Liral's primary industrial application is as a certified reference material. Analytical chemistry and quality control laboratories should procure high-purity Liral (e.g., as a 2000 µg/mL solution in methanol) to develop and validate GC-MS or LC-MS methods for detecting its illegal presence in finished cosmetic and personal care products [5]. This ensures compliance with regulations and supports market surveillance activities.

Tool Compound for Investigating Mitochondrial Dysfunction and Oxidative Stress

Liral serves as a valuable tool in toxicology research due to its established mechanism of inhibiting mitochondrial Complexes I and II [6]. Researchers studying mitochondrial bioenergetics, reactive oxygen species (ROS) production, or the cellular consequences of electron transport chain disruption can procure Liral to reliably induce these specific phenotypes in cell culture models (e.g., HaCaT cells). Its quantitative difference in cytotoxicity compared to lilial (LD50 of 100 nM vs. 60 nM) allows for experimental design with tailored toxic potency [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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